Bicyclo[3.3.1]non-3-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.3.1]non-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-9-5-4-7-2-1-3-8(9)6-7/h4-5,7-8H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQWWBMBVKVORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)C(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Construction of the Bicyclo[3.3.1]nonane Skeleton
The formation of the bicyclo[3.3.1]nonane core is the cornerstone of synthesizing Bicyclo[3.3.1]non-3-en-2-one and its derivatives. A variety of synthetic approaches have been devised, each with its own set of advantages and applications. These methods can be broadly categorized into several key intramolecular cyclization strategies.
Intermolecular Approaches to Key Bicyclic Intermediates
Intermolecular reactions that assemble the bicyclo[3.3.1]nonane core from two or more separate components are fundamental to the synthesis of these structures. These strategies often involve cascade or tandem reactions that efficiently build molecular complexity in a single step.
One effective method involves successive Michael additions. For instance, the reaction of 2-cyclohexenones with acrylates, facilitated by potassium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), can construct poly-functionalized bicyclo[3.3.1]nonenones. rsc.orgrsc.org This process can be performed stepwise or as a one-pot reaction. rsc.org Similarly, the annulation of β-keto thiolesters or β-keto sulfones through a base-catalyzed Michael addition, followed by an acid-catalyzed aldol (B89426) condensation, yields the β,γ-unsaturated bicyclo[3.3.1]nonenone core. rsc.orgresearchgate.net
Another powerful approach is the Diels-Alder cycloaddition. A highly diastereoselective, one-pot process combining a Diels-Alder reaction with a gold(I)-catalyzed carbocyclization has been developed to generate bicyclo[3.3.1]alkanones. beilstein-journals.orgbeilstein-journals.org This method is particularly effective for creating cores with quaternary carbon centers adjacent to a bridgehead ketone, a common feature in many biologically active natural products. beilstein-journals.org The sequence begins with the cycloaddition of a diene and a dienophile to form a cycloadduct, which then undergoes a gold-catalyzed 6-endo-dig carbocyclization of an enol ether to form the bicyclic system. beilstein-journals.org
Furthermore, tandem Michael addition-intramolecular aldol-type condensations of diketones with α,β-unsaturated aldehydes, such as methyl acrolein, in the presence of an acid catalyst like trifluoromethanesulfonic acid (TfOH), can effectively produce the bicyclo[3.3.1]nonenone structure. rsc.org
Stereoselective and Enantioselective Syntheses
Creating stereochemically defined bicyclo[3.3.1]nonane frameworks is of paramount importance, given their prevalence in chiral natural products. researchgate.net Organocatalysis, chiral auxiliaries, and desymmetrization have emerged as powerful strategies to control the stereochemical outcome of these syntheses. researchgate.netresearchgate.net
Organocatalytic Asymmetric Transformations
Organocatalysis has become an indispensable tool for the enantioselective construction of complex molecules, including the bicyclo[3.3.1]nonane skeleton. researchgate.netresearchgate.net These methods often utilize small chiral organic molecules, such as secondary amines, to catalyze cascade reactions that build the bicyclic core with high stereocontrol. researchgate.net
One notable example is the use of secondary amine catalysts in cascade Michael-Henry reactions to produce asymmetric bicyclo[3.3.1]nonanone products. researchgate.net Another innovative approach involves a switchable organocatalytic enantioselective sulfenocyclization of cyclohexa-1,4-dienes. nih.gov By selecting the appropriate sulfenylating agent, this method can controllably generate chiral bridged bicyclo[3.3.1]nonanes with up to 97% enantiomeric excess (ee). nih.gov For aza-bicyclo[3.3.1]nonane derivatives, an organocatalyzed tandem desymmetrization and intramolecular aldolization has been successfully employed. rsc.org
| Catalyst Type | Reaction | Starting Materials | Product | Enantiomeric Excess (ee) |
| Secondary Amine | Cascade Michael-Henry | Dicarbonyl compound, Nitroalkene | Bicyclo[3.3.1]nonanone | Not specified researchgate.net |
| Chiral Phosphoric Acid | Sulfenocyclization | Cyclohexa-1,4-diene | Bicyclo[3.3.1]nonane | Up to 97% nih.gov |
| Proline-based | Tandem Desymmetrization/Aldolization | Aza-tethered dicarbonyl | 2-Azabicyclo[3.3.1]nonane | Not specified rsc.org |
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries represents a classical yet effective strategy for inducing asymmetry in synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a key reaction. After the desired stereocenter is set, the auxiliary is removed. While this method is a cornerstone of asymmetric synthesis, specific, detailed examples focusing solely on the construction of the this compound core are not as prevalent in the literature as organocatalytic or desymmetrization strategies. However, the principles are broadly applicable, for instance, in directing Michael additions or aldol cyclizations that form the bicyclic ring system.
Desymmetrization Strategies
A prominent example is the chiral phosphoric acid-catalyzed desymmetrizing Michael cyclization. semanticscholar.org In this reaction, a 2,2-disubstituted cyclic 1,3-dione bearing a tethered electron-deficient alkene undergoes an intramolecular cyclization to yield bicyclo[3.3.1]nonanes. This process creates three new stereogenic centers, including an all-carbon quaternary center, with high enantioselectivities (up to 95% ee). semanticscholar.org
Transition-metal catalysis has also been employed for desymmetrization. An efficient protocol using a Palladium (Pd) catalyst and a FOXAP ligand enables the intramolecular asymmetric α-arylative desymmetrization of 1,3-diketones to build highly substituted bicyclo[m.n.1] skeletons with excellent enantio- and diastereoselectivities. acs.org
| Method | Catalyst/Reagent | Substrate | Key Transformation | Enantiomeric Excess (ee) |
| Brønsted Acid Catalysis | Chiral Phosphoric Acid | 2,2-disubstituted cyclic 1,3-dione | Intramolecular Michael Cyclization | 86-95% semanticscholar.org |
| Transition-Metal Catalysis | Pd-catalyst / FOXAP ligand | 1,3-Diketone with aryl halide tether | Intramolecular α-Arylation | High (not specified) acs.org |
Diverse Functionalization during Synthesis
The ability to introduce a wide range of functional groups onto the this compound scaffold is crucial for exploring its chemical diversity and potential applications. nih.govnih.gov Synthetic strategies often begin with readily available, functionalized precursors, allowing for the generation of structurally diverse bicyclic products.
A versatile synthesis starts from commercially available phenols, which undergo a sequence of hypervalent iodine oxidation, enone epoxidation, epoxide thiolysis, and an intramolecular aldol reaction. nih.govnih.gov This pathway produces densely functionalized bicyclo[3.3.1]non-3-en-2-ones, with aromatic thiol moieties introducing significant diversity. nih.gov
Specific substitution patterns can be achieved by selecting appropriately substituted starting materials. For example, novel bicyclo[3.3.1]nonanones with methoxy (B1213986), methyl, prenyl, and tert-butyl groups at various positions have been synthesized and structurally characterized. iucr.orgbohrium.com The synthesis of a 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione was accomplished via methylation of a precursor with dimethyl sulfate, while other derivatives were prepared using reagents like prenyl bromide and tert-butyllithium (B1211817) (t-BuLi) to install the desired groups. iucr.org
Furthermore, tandem reaction sequences allow for the incorporation of functionalities from different reaction partners. The annulation of cyclohexanones with various α,β-unsaturated aldehydes or ketones leads to bicyclo[3.3.1]nonanes with a ketone at the bridgehead position, alongside substituents from both starting materials. rsc.org Similarly, successive Michael reactions between cyclohexenones and substituted acrylates provide a practical route to poly-functionalized bicyclic systems. rsc.org
Introduction of Heteroatoms and Halogenation
The incorporation of heteroatoms and halogens into the this compound scaffold is a critical step in the diversification of its chemical properties and potential biological activity.
A notable method for introducing a sulfur heteroatom involves a thiol-mediated ring opening of an epoxyketone, followed by an intramolecular aldol reaction. nih.gov This sequence is initiated from commercially available phenols, which undergo hypervalent iodine oxidation, enone epoxidation, and subsequent treatment with a thiophenol. nih.gov The thiophenol acts as a nucleophile, opening the epoxide ring and facilitating a rearrangement to form the this compound core, with two equivalents of the aryl thiol incorporated into the final structure. nih.gov This process highlights the utility of sulfur nucleophiles in constructing complex bicyclic systems.
Regarding halogenation, studies on the closely related saturated bicyclo[3.3.1]nonan-2-one and bicyclo[3.3.1]nonane-2,6-dione systems provide valuable insights into the stereoselectivity of these reactions. The halogenation of these ketones with molecular bromine or chlorine has been investigated, demonstrating that the stereochemical outcome is a key consideration in the functionalization of this bicyclic framework. While direct halogenation of this compound is less documented, the principles of electrophilic addition to the enone system would likely govern the regioselectivity and stereoselectivity of such transformations.
Substituted this compound Derivatives
The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties. Research has demonstrated the tolerance of the thiol-mediated synthesis to a variety of substituents on the aryl thiol nucleophile. nih.gov This allows for the introduction of a wide range of functionalities onto the bicyclic core.
The reaction accommodates both electron-donating and electron-withdrawing substituents on the aromatic thiol. nih.gov For instance, alkyl substitutions at the para-position of the thiophenol are well-tolerated, leading to good yields of the desired bicyclic products. nih.gov Similarly, the presence of a para-methoxy group, an electron-donating substituent, has little effect on the reaction's efficiency. nih.gov
Furthermore, substitutions can also be made on the diepoxyketone precursor, leading to more highly substituted this compound derivatives. nih.gov This dual approach of modifying both the thiol nucleophile and the epoxyketone starting material provides a versatile platform for creating a diverse library of substituted compounds.
Table 1: Synthesis of Substituted this compound Derivatives via Aryl Thiol Addition
| Entry | Aryl Thiol Substituent | Yield (%) |
|---|---|---|
| 1 | H | 87 |
| 2 | p-CH3 | 81 |
| 3 | p-tBu | 88 |
| 4 | p-OCH3 | 84 |
| 5 | p-Cl | 75 |
| 6 | o-CH3 | 57 |
Data synthesized from research findings. nih.gov
Optimization of Synthetic Routes
Efforts to improve the efficiency and sustainability of the synthesis of this compound and its derivatives have focused on alternative energy sources and the application of green chemistry principles.
Microwave-Mediated Procedures
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the synthesis of this compound derivatives, microwave irradiation has been shown to dramatically reduce reaction times compared to conventional heating methods. nih.gov
The thiol-mediated epoxide opening and intramolecular aldol rearrangement can be efficiently conducted in a microwave reactor. nih.gov For example, a reaction that requires 1.5 hours at room temperature can be completed in just 2 minutes at 60°C under microwave conditions, with comparable yields. nih.gov This rapid, high-yield protocol is highly advantageous for the efficient production of a library of these compounds.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Conventional | Room Temp | 1.5 h | 57-87 |
| Microwave | 60 | 2 min | 64-88 |
Data sourced from scientific literature. nih.gov
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact. While specific studies focusing on a comprehensive green synthesis of this compound are not extensively documented, several aspects of the reported syntheses can be viewed through a green chemistry lens.
One of the core principles of green chemistry is to maximize atom economy , which seeks to incorporate the maximum number of atoms from the reactants into the final product. The multi-step synthesis involving hypervalent iodine reagents and protecting groups may have a lower atom economy. However, the development of one-pot or domino reactions for the construction of the bicyclo[3.3.1]nonane core, as seen in related systems, represents a significant step towards improving atom economy by reducing the number of synthetic steps and purification procedures. ucl.ac.ukrsc.org
The use of catalysis is another key principle. While the thiol-mediated rearrangement often uses a stoichiometric amount of base, the exploration of catalytic methods, such as organocatalysis, which has been successfully applied to the synthesis of other bicyclic systems, could lead to a greener synthetic route. nih.govbeilstein-journals.org
Energy efficiency is addressed by the use of microwave-mediated procedures, which significantly reduce reaction times and, consequently, energy consumption compared to prolonged heating. nih.gov
The choice of solvents is also a critical consideration. While solvents like dichloromethane (B109758) (CH2Cl2) are effective for these reactions, their environmental and health impacts are concerns. nih.gov Future work could explore the use of safer, more environmentally benign solvents. The reported syntheses often use common laboratory solvents, and a shift towards greener alternatives would further enhance the sustainability of the process.
By focusing on the development of catalytic, one-pot procedures, utilizing energy-efficient technologies like microwave synthesis, and selecting less hazardous solvents, the synthesis of this compound can be made more aligned with the principles of green chemistry.
Reactivity Profiles and Mechanistic Investigations
Transformations Involving the Carbonyl Group
The carbonyl group in Bicyclo[3.3.1]non-3-en-2-one is a key site for a variety of chemical transformations, including nucleophilic additions, reductions, and reactions at the alpha-carbon position.
The ketone functionality readily undergoes addition reactions with various nucleophiles. Organometallic reagents, such as Grignard and organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols. For instance, the addition of tert-butyllithium (B1211817) (t-BuLi) to a substituted bicyclo[3.3.1]non-3-ene-2,9-dione derivative has been demonstrated, resulting in the formation of a tertiary alcohol at the C2 position. iucr.org
The synthesis of functionalized Bicyclo[3.3.1]non-3-en-2-ones can also be achieved through a sequence involving the nucleophilic attack of an aryl thiol. nih.gov This process, mediated by a base such as cesium carbonate, involves the ring opening of a diepoxyketone precursor, followed by an intramolecular aldol (B89426) reaction. nih.gov While this is part of a synthetic route to the core, it highlights the accessibility of the carbonyl for intramolecular nucleophilic attack.
The reduction of the carbonyl group can be achieved using standard reducing agents to yield the corresponding alcohol, bicyclo[3.3.1]non-3-en-2-ol. The stereochemical outcome of such reductions can be influenced by the steric environment of the bicyclic system and the choice of reducing agent.
Table 1: Examples of Nucleophilic Additions to this compound Derivatives
| Starting Material | Reagent | Product | Reference |
| 4-methoxy-6-methyl-7-(3-methylbut-2-en-1-yl)-6-(4-methylpent-3-en-1-yl)bicyclo[3.3.1]-non-3-ene-2,9-dione | t-BuLi | 4-(tert-butyl)-4-hydroxy-2-methoxy-8-methyl-7-(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)bicyclo[3.3.1]non-2-en-9-one | iucr.org |
| Spirolactol diepoxyketone | Thiophenol, Cs₂CO₃ | Functionalized this compound | nih.gov |
The protons on the carbon atoms adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with a variety of electrophiles, allowing for the introduction of functional groups at the α-position.
A common strategy for α-functionalization is alkylation. For example, treatment of a bicyclo[3.3.1]non-3-ene-2,9-dione derivative with lithium diisopropylamide (LDA) generates the enolate, which can then be alkylated by reaction with an alkyl halide like prenyl bromide. iucr.org This reaction allows for the introduction of an alkyl group at the C1 position, which is alpha to the C2-carbonyl.
These α-functionalization reactions are crucial for building molecular complexity and are often employed in the synthesis of natural products containing the bicyclo[3.3.1]nonane core. iucr.org
Reactions at the Double Bond
The carbon-carbon double bond in this compound is susceptible to attack by electrophiles and can participate in cycloaddition reactions.
The double bond can undergo addition reactions with various electrophiles. For instance, Michael addition, the conjugate addition of a nucleophile, is a common reaction for α,β-unsaturated ketones. In the context of synthesizing the bicyclo[3.3.1]nonenone core, tandem Michael addition-intramolecular aldol-type condensations are utilized. rsc.org The reaction of bicyclo[3.3.1]nona-3,7-diene-2,6-dione with a Michael donor like nitroform demonstrates the reactivity of the double bonds in this bicyclic system. researchgate.net
The double bond in the this compound system can potentially act as a dienophile in Diels-Alder reactions, although specific examples directly involving this parent compound are not extensively documented. However, the broader bicyclo[3.3.1]nonane framework is a common target in synthetic strategies that employ cycloadditions. For example, nitrile oxide-allene cycloaddition reactions have been used to construct tricyclic systems containing the bicyclo[3.3.1]nonane core. researchgate.net Formal [3+3] cycloadditions have also been reported for the synthesis of related bridged bicyclo[3.3.1] ketals. rsc.org
Rearrangement Reactions of the this compound Core
The strained bicyclic framework of this compound and its derivatives can undergo various rearrangement reactions, often driven by the release of ring strain or the formation of more stable products.
Under strongly basic conditions (e.g., t-BuO⁻/t-BuOH at 185 °C), derivatives such as 3,3-dimethylbicyclo[3.3.1]non-6-en-2-one can undergo rearrangement. cdnsciencepub.com This particular compound is converted into five different products, with the major product being 8,8-dimethylbicyclo[4.3.0]non-1(6)-en-7-one, which arises from a β-enolate rearrangement. cdnsciencepub.com This transformation highlights that the rearrangement is unidirectional, as the product does not revert to the starting bicyclo[3.3.1]nonane structure under the same conditions. cdnsciencepub.com
Furthermore, the synthesis of the this compound system itself can be accomplished through ring-opening and rearrangement reactions of spirodiepoxyketones. researchgate.net Additionally, complex cascade reactions involving carbocation migrations and dienone-phenol rearrangements have been shown to produce related benzobicyclo[3.3.1]non-2-enes, illustrating the propensity of this structural motif to undergo skeletal reorganization. researchgate.net
Table 2: Rearrangement of a Bicyclo[3.3.1]nonenone Derivative
| Starting Material | Conditions | Major Product | Reaction Type | Reference |
| 3,3-dimethylbicyclo[3.3.1]non-6-en-2-one | t-BuO⁻/t-BuOH, 185 °C | 8,8-dimethylbicyclo[4.3.0]non-1(6)-en-7-one | β-enolate rearrangement | cdnsciencepub.com |
Epoxyketone Rearrangements
A significant synthetic route to functionalized bicyclo[3.3.1]non-3-en-2-ones involves the rearrangement of epoxyketones. nih.gov A notable method is the aromatic thiol-mediated ring opening and intramolecular rearrangement of spirodiepoxyketones. nih.govrsc.org This cascade reaction is initiated by the treatment of a spirodiepoxyketone with an aryl thiol, such as thiophenol, in the presence of a base like cesium carbonate (Cs₂CO₃). nih.govrsc.org
The proposed mechanism begins with the base-promoted opening of one epoxide ring by the thiol nucleophile. This is followed by an intramolecular aldol reaction, which constructs the bicyclic framework. nih.gov A second equivalent of the thiol then opens the remaining epoxide ring, which is alpha to the carbonyl group. A final dehydration step yields the this compound product. nih.gov In situ NMR studies have supported this mechanistic hypothesis. nih.gov This methodology has proven effective for creating a diverse range of densely functionalized bicyclo[3.3.1]non-3-en-2-ones, with yields ranging from moderate to good (57-88%). nih.govpitt.edu The reaction tolerates various substituents on the aryl thiol, including both electron-donating and electron-withdrawing groups, without significantly affecting the reaction's outcome. rsc.org
| Starting Material | Aryl Thiol | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Spirodiepoxyketone (409) | Thiophenol | Cs₂CO₃, CH₂Cl₂ | This compound derivative (410) | 71 |
| Spirodiepoxyketone (from 411) | Various aryl thiols | Cs₂CO₃, CH₂Cl₂ | Substituted this compound (417) | 53-84 |
| Spiromonoepoxyketone (from 412) | Various aryl thiols | Cs₂CO₃, CH₂Cl₂ | Substituted this compound (418) | 53-84 |
| Spiromonoepoxyketone (from 413) | Various aryl thiols | Cs₂CO₃, CH₂Cl₂ | Substituted this compound (419) | 53-84 |
Ring Opening of Precursor Polycyclic Systems
The construction of the bicyclo[3.3.1]nonane skeleton can also be achieved through the strategic ring opening of more complex polycyclic systems.
Lewis acid-mediated ring opening of cyclopropane-containing precursors provides a pathway to the bicyclo[3.3.1]nonane core. rsc.org For instance, a one-pot sequence involving a copper(I) triflate-mediated cyclopropanation followed by a zinc chloride-promoted ring-opening reaction has been used to convert a suitably substituted precursor into the desired bicyclic system. rsc.org The strategy relies on the formation of a stabilized carbocation upon ring opening, which then directs the rearrangement to form the bicyclo[3.3.1]nonane framework. rsc.org
The ring opening of adamantane (B196018) and its derivatives is another established technique for synthesizing bicyclo[3.3.1]nonane units. rsc.org For example, the fragmentation of 3-alkyl-2-oxaadamant-1-yl-mesylate, facilitated by silica gel, yields bicyclo[3.3.1]non-6-en-3-ones. rsc.org Photochemically induced fragmentation of 1-hydroxy- or 1-thio-3-bromoadamantanes has also been shown to produce 7-methylidenebicyclo[3.3.1]nonane derivatives. rsc.org This approach leverages the inherent strain in the adamantane cage to drive the formation of the less constrained bicyclic system.
Transannular Interactions and Rearrangements
The bicyclo[3.3.1]nonane system consists of a conformationally restricted cyclooctane ring, which makes it prone to transannular interactions. oregonstate.edu These through-space interactions between non-adjacent atoms, particularly C3 and C7, are a defining feature of the molecule's chemistry and conformation. cdnsciencepub.com In its preferred double-chair conformation, the endo hydrogens at C3 and C7 experience significant steric repulsion, which can lead to a flattening of the chair rings to alleviate this strain. cdnsciencepub.com
These interactions can facilitate transannular reactions, such as hydride shifts between the C3 and C7 positions. oregonstate.educdnsciencepub.com In certain substituted bicyclo[3.3.1]nonane ketones with proximately located carbonyl groups, unexpected transannular ring closures have been observed, particularly when mediated by reagents like thallium(III) nitrate. researchgate.net The predisposition of the bicyclic skeleton to these interactions is also evident from spectroscopic studies, which reveal through-space coupling between chromophores placed at different positions on the rings. nih.gov
Metal-Catalyzed Transformations
Organometallic chemistry offers powerful tools for the construction and functionalization of the bicyclo[3.3.1]nonane core. rsc.org Palladium-catalyzed reactions are particularly prominent in this context. For example, an intramolecular Heck reaction catalyzed by a palladium complex was a key step in the total synthesis of the marine drug trabectedin, successfully forming the bicyclo[3.3.1] system within the larger molecular framework. mdpi.com
Other palladium-catalyzed transformations include the annulation of cyclohexanone derivatives with compounds like 2-methylene-1,3-propanediol diacetate to form bicyclo[3.3.1]nonenones. researchgate.net Furthermore, intramolecular alkenylation and cycloalkylation reactions, often catalyzed by palladium acetate, have been employed to construct the bicyclic framework from acyclic or monocyclic precursors. rsc.orgresearchgate.net
| Reaction Type | Catalyst | Precursor | Product | Reference |
|---|---|---|---|---|
| Intramolecular Heck Reaction | Pd₂(dba)₃ / P(o-tol)₃ | Cyclic enamide (33) | Tricycle with bicyclo[3.3.1] core (34) | mdpi.com |
| Intramolecular Annulation | Pd₂(dba)₃ | TES enol ether of annulation precursor (247) | Exocyclic double bond-containing bicycle (248) | rsc.org |
| Intramolecular Alkenylation | Pd(OAc)₂ | TMS enol ether (251) from α-pinene | Bicyclo[3.3.1]nonane framework (252) | rsc.org |
Radical Reaction Pathways
Radical reactions provide another effective avenue for synthesizing the bicyclo[3.3.1]nonane skeleton. rsc.org One such method is the manganese(III)-based oxidative free-radical cyclization. For example, the oxidation of 2-allylcyclohexanone with manganese(III) acetate can produce bicyclo[3.3.1]non-2-en-9-one in significant yield. brandeis.edu
Transannular radical cyclizations are also known. The reaction of cyclooctenylmethyl bromide with tributyltin hydride (Bu₃SnH) can initiate a radical process that results in the formation of the bicyclo[3.3.1]nonane ring system. nih.govresearchgate.net Additionally, radical cascades have been employed in the synthesis of complex natural products containing the bicyclo[3.3.1]nonane core, such as berkeleyone A. nih.gov In this synthesis, an iron(III)-catalyzed hydrogen atom transfer generates a radical that undergoes a 6-exo-trig cyclization, ultimately leading to the formation of the bicyclic scaffold after a subsequent intramolecular aldol reaction. nih.gov Another example involves a manganese(III)-catalyzed reaction between bicyclic cyclopropanols and vinyl azides, which proceeds through a radical pathway involving the opening of the cyclopropane ring to form 2-azabicyclo[3.3.1]nonane derivatives. rsc.orgchimia.ch
Mechanistic Elucidation through Intermediate Isolation and In Situ Studies
The mechanism of the thiophenol-mediated transformation of epoxyketones into the this compound framework has been clarified through detailed mechanistic investigations. These studies have provided strong evidence for the proposed reaction pathway by successfully isolating a key reaction intermediate and by monitoring the reaction progress in real-time using in situ Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov.
A significant breakthrough in understanding the reaction mechanism was the isolation of a crucial intermediate. In a study involving the reaction of a spirodiepoxyketone (referred to as spirolactol 7 ) with thiophenol and potassium carbonate, the reaction was intentionally stopped after a short period nih.gov. This allowed for the isolation of not only the final this compound product 8 but also a key epoxyketone intermediate, designated as B nih.gov.
To confirm that epoxyketone B was a genuine intermediate on the reaction pathway, it was isolated and then resubjected to the optimized reaction conditions. This experiment resulted in the formation of the final product, this compound 8 , in a 77% yield, thereby validating its role in the mechanistic sequence nih.gov.
| Reaction Time | Isolated Compound | Yield (%) | Reference |
|---|---|---|---|
| 5 minutes | Epoxyketone Intermediate B | 18% | nih.gov |
| This compound 8 | 53% | ||
| N/A (Resubmission of B) | This compound 8 | 77% | nih.gov |
Further support for the proposed mechanism was obtained from in situ NMR studies, which allowed for the observation of the reaction as it progressed. Monitoring the reaction mixture by ¹H NMR spectroscopy provided a clear timeline of the transformation. The signals corresponding to the starting spirolactol 7 , specifically the lactol hydrogen at 5.76 ppm and epoxide hydrogens between 3.36-3.40 ppm, were observed to disappear completely. Concurrently, a characteristic doublet of doublets appeared at 3.34 ppm, corresponding to a hydrogen on the intermediate B . This signal for the intermediate appeared before the formation of the final product 8 , which was identified by its alkene hydrogen signal at 5.96 ppm nih.gov.
Complementary ¹³C NMR studies also corroborated these findings. Upon the addition of the base, cesium carbonate (Cs₂CO₃), the acetal (B89532) peaks of the starting material converged into a single resonance at 191.1 ppm. This chemical shift is characteristic of the α,β-unsaturated carbonyl group in the final this compound product 8 nih.gov. Together, the isolation and in situ studies provide a coherent and evidence-based elucidation of the reaction mechanism nih.gov.
| Compound | Spectroscopy | Key Signal (ppm) | Assignment | Reference |
|---|---|---|---|---|
| Spirolactol 7 (Starting Material) | ¹H NMR | 5.76 | Lactol Hydrogen (C4) | nih.gov |
| 3.36-3.40 | Epoxide Hydrogens | |||
| Epoxyketone B (Intermediate) | ¹H NMR | 3.34 | Hydrogen at C11 | nih.gov |
| This compound 8 (Product) | ¹H NMR | 5.96 | Alkene Hydrogen (C7) | nih.gov |
| ¹³C NMR | 191.1 | α,β-unsaturated Carbonyl |
Structural and Conformational Analysis
Conformational Dynamics of the Bicyclo[3.3.1]nonane Ring System
The bicyclo[3.3.1]nonane framework is comprised of two fused six-membered rings, and its conformational preferences are a balance between minimizing steric strain and torsional strain. vu.lt
The twin-chair conformation is generally the most stable arrangement for the unsubstituted bicyclo[3.3.1]nonane. vu.lt In this conformation, both six-membered rings adopt a chair geometry. However, this ideal geometry is often distorted to alleviate steric repulsion between the endo hydrogen atoms at the C3 and C7 positions. vu.lt This transannular interaction leads to a flattening of the chair rings. researchgate.net For instance, in exo-7-methylbicyclo[3.3.1]nonan-3-one, which exists in a chair-chair conformation, the distance between C3 and C7 is approximately 3.004 Å. cdnsciencepub.comcdnsciencepub.com
The boat-chair conformation, where one ring is in a chair form and the other is in a boat form, is another possible arrangement. vu.ltrsc.org This conformation can become favorable upon the introduction of bulky substituents that would otherwise lead to significant steric strain in the twin-chair form. cdnsciencepub.com For example, the endo-7-methyl isomer of bicyclo[3.3.1]nonan-3-one forces the non-ketone ring into a boat conformation to avoid severe steric hindrance. cdnsciencepub.comcdnsciencepub.com In some derivatives, the boat-chair conformation is stabilized by intramolecular hydrogen bonding. researchgate.net
The twisted twin-boat conformation is generally considered to be of higher energy and is less commonly observed due to destabilizing steric factors. iucr.org Its existence in detectable amounts is unlikely for the parent bicyclo[3.3.1]nonane system. iucr.org
The conformational equilibrium of the bicyclo[3.3.1]nonane ring is sensitive to the presence of substituents and the introduction of unsaturation.
For Bicyclo[3.3.1]non-3-en-2-one, the presence of the enone functionality in one of the rings significantly influences its conformation. The sp² hybridization of the C3 and C4 carbons leads to a planarity in that portion of the ring. iucr.org This results in a distortion of the chair conformation of the cyclohexenone ring, which is often described as a flattened chair or a half-chair. vu.ltmdpi.com Computational analysis of similar bicyclic enones has shown that the cyclohexenone ring exists in a distorted, flattened chair conformation. vu.lt For difunctional derivatives with unsaturation in both rings, a double half-chair conformation has been identified as the most stable. mdpi.com
Substituents, particularly at the C3 and C7 positions, have a profound impact on the conformational preference. vu.lt Bulky substituents in these positions can destabilize the twin-chair conformation due to severe 1,3-diaxial-like interactions, favoring a boat-chair arrangement. cdnsciencepub.comcdnsciencepub.com The electronic effects of substituents can also play a role; for example, an intramolecular hydrogen bond can stabilize a boat-chair conformation that might otherwise be less favorable. researchgate.net
| Factor | Influence on Conformation | Example |
| Enone functionality | Flattens the chair conformation of the ring containing it, leading to a half-chair or distorted chair geometry. vu.ltmdpi.com | This compound |
| Bulky Substituents | Can destabilize the twin-chair conformation, favoring a boat-chair arrangement to minimize steric strain. cdnsciencepub.comcdnsciencepub.com | endo-7-methylbicyclo[3.3.1]nonan-3-one adopts a boat-chair conformation. cdnsciencepub.comcdnsciencepub.com |
| Intramolecular H-bonding | Can stabilize a boat-chair conformation. researchgate.net | Observed in certain substituted 3-azabicyclo[3.3.1]nonanes. researchgate.net |
Advanced Spectroscopic Probes for Conformational Elucidation
The determination of the precise conformation of bicyclo[3.3.1]nonane derivatives relies heavily on advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.
2D NMR techniques are invaluable for the unambiguous structural and stereochemical assignment of complex molecules like this compound and its derivatives. nih.govnih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish the connectivity of atoms within the molecule.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural features of bicyclo[3.3.1]nonane derivatives. The analysis of vibrational modes provides insights into the conformation of the bicyclic framework and the nature of its functional groups.
In studies of related bicyclic systems, such as 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones, spectroscopic methods are crucial for conformational assignment. For these compounds, ¹H NMR spectroscopy indicated a preference for the double chair conformation in solution. researchgate.net For metal complexes of 1,5-dimethylbispidin-9-one, a related bicyclo[3.3.1]nonane, IR and Raman spectra showed a characteristic shift in the carbonyl group's absorption band from 1700 cm⁻¹ to between 1721–1744 cm⁻¹, signifying chelation. researchgate.net
While specific IR and Raman data for the parent this compound are not extensively detailed in the provided context, data for analogous compounds are available. For instance, the IR spectrum of Bicyclo[3.3.1]nonane-2,6-dione is well-documented. chemicalbook.com Theoretical calculations, such as Density Functional Theory (DFT), have been shown to excellently predict the IR and Vibrational Circular Dichroism (VCD) spectra for compounds like bicyclo[3.3.1]nona-3,7-diene-2,6-dione, which features strong, sharp signals corresponding to its single stable conformer. researchgate.net In contrast, the saturated analogue, bicyclo[3.3.1]nonane-2,6-dione, exhibits less intense and broader signals due to the presence of three main conformers. researchgate.net This highlights the sensitivity of vibrational spectra to the conformational flexibility and saturation level of the bicyclic system.
Circular Dichroism (CD) and Chiroptical Properties
Circular dichroism (CD) spectroscopy is a fundamental technique for investigating the stereochemical and electronic properties of chiral molecules like derivatives of this compound. The chiral bicyclo[3.3.1]nonane framework is frequently employed in foundational studies of the chiroptical properties of molecules with multiple functional groups. researchgate.net
The chiroptical properties of enantiomerically pure bicyclic enones derived from (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione have been extensively studied. The sign of the Cotton effect observed in CD spectra is directly related to the absolute configuration of these enones. researchgate.net For example, a positive Cotton effect in the bisignate CD curve of enones like (1S,5R)-4 and (1S,5S)-8 is attributed to the nonplanarity of the chromophore. researchgate.net Furthermore, CD spectra have provided evidence for interchromophoric interactions in dichromophoric systems such as bis(enone) 9. researchgate.net
In the case of bicyclo[3.3.1]nonane-2,7-dione, the octant rule has been applied to assign its absolute configuration. nih.gov However, applying the rule to the major chair-chair conformer by placing each carbonyl chromophore at the origin led to conflicting assignments, necessitating an enantiospecific synthesis to unequivocally establish the (+)-(1R,5S) absolute configuration. nih.gov Configurational assignments for diols derived from the reduction of bicyclo[3.3.1]nonane-2,9-dione were also confirmed using the exciton (B1674681) chirality method on their dibenzoate derivatives through CD spectroscopy. rsc.org
X-ray Crystallographic Investigations of this compound and its Derivatives
X-ray crystallography is the definitive method for elucidating the precise three-dimensional structure of molecules in the solid state. Numerous studies have focused on this compound and its derivatives, providing invaluable data on their conformation, stereochemistry, and intermolecular interactions. cdnsciencepub.comcdnsciencepub.comnih.govchalmers.sersc.orgiucr.org
Solid-State Conformation Analysis
The bicyclo[3.3.1]nonane framework can adopt several conformations, primarily the chair-chair (cc), chair-boat (cb), and boat-boat (bb) forms. vu.ltrsc.org The preferred conformation is highly dependent on the substitution pattern, particularly at the C3 and C7 positions. vu.lt
In a series of novel substituted bicyclo[3.3.1]nonanones, X-ray analysis revealed detailed conformational information. iucr.orgnih.gov For instance, in 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione, the cyclohexane (B81311) ring (Ring I: C1/C8/C7/C6/C5/C9) adopts a chair conformation, which is largely unaffected by bulky substituents. nih.gov The cyclohexene (B86901) ring (Ring II: C1–C5/C9), containing sp²-hybridized atoms, tends towards planarity, resulting in an envelope conformation. iucr.orgnih.gov However, replacing an sp² carbon with an sp³ carbon at position 4 alters the ring's folding to a half-chair conformation. iucr.orgnih.gov In some derivatives, such as those with bulky endo-3 and endo-7 substituents, the high-energy twin twist-boat conformation has been observed in the solid state. rsc.org
| Compound | Observed Conformation | Reference |
|---|---|---|
| exo-7-methylbicyclo[3.3.1]nonan-3-one | Chair-Chair | cdnsciencepub.comcdnsciencepub.com |
| endo-7-methylbicyclo[3.3.1]nonan-3-one | Chair-Boat | cdnsciencepub.comcdnsciencepub.com |
| 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione | Ring I: Chair, Ring II: Envelope | nih.gov |
| 4,9,9-trimethoxybicyclo[3.3.1]non-3-en-2-ol | Ring I: Chair, Ring II: Half-Chair | iucr.org |
| endo-3,endo-7-bis(2-hydroxypropan-2-yl)bicyclo[3.3.1]nonane | Twin Twist-Boat | rsc.org |
Stereochemical Assignment through Crystallography
X-ray crystallography provides an unambiguous method for the assignment of stereochemistry. The structure of a densely functionalized this compound derivative was unequivocally established via X-ray analysis, confirming the relative stereochemistry of its substituents. nih.gov In this case, the analysis showed a single diastereomer was formed as the thermodynamically favored product, with hydroxyl groups oriented equatorially. nih.gov This direct visualization of the molecular structure is invaluable in confirming reaction outcomes and understanding stereocontrol.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to model the electronic structure and energy of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are central to investigating the fundamental properties of the bicyclo[3.3.1]nonane framework.
Density Functional Theory (DFT) has become an indispensable tool for studying bicyclic systems due to its favorable balance of computational cost and accuracy. DFT calculations are widely used to determine the geometric and electronic properties of bicyclo[3.3.1]nonane derivatives, which in turn shed light on their stability and reactivity.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher reactivity.
For instance, in studies of related chiral α,β-unsaturated bicyclo[3.3.1]nonane derivatives, DFT calculations have been used to analyze molecular orbitals to understand transannular through-space interactions. nih.gov These "homoconjugation" effects, where non-conjugated π-systems interact, can significantly influence the molecule's electronic properties and reactivity. nih.gov Analysis of the molecular orbitals of compounds like bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile reveals that HOMO and LUMO can be delocalized across the bicyclic framework, indicating electronic communication between the two unsaturated chromophores. nih.gov
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous approach to understanding a molecule's electronic structure.
For the bicyclo[3.3.1]nonane system, ab initio calculations have been successfully applied to investigate molecular structures, conformer energies, and the potential energy surfaces for conformational inversion. researchgate.net For example, in the study of bicyclo[3.3.1]nonan-9-one, ab initio methods were used alongside DFT to calculate the energy differences and inversion barriers between its twin-chair and boat-chair conformers. researchgate.net Such studies provide a detailed picture of the molecule's electronic energy landscape.
The concerted use of ab initio and DFT methods has proven particularly powerful in stereochemical analysis. researchgate.netnih.gov By accurately calculating chiroptical properties, these methods allow for the reliable determination of the absolute configuration of complex chiral molecules within the bicyclo[3.3.1]nonane family. researchgate.netnih.gov
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While quantum methods excel at describing electronic structure, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the conformational landscape and dynamics of larger molecules over time.
The bicyclo[3.3.1]nonane skeleton can, in principle, exist in several conformations, including chair-chair, chair-boat, and boat-boat forms. vu.lt The relative stability of these conformers is highly sensitive to the substitution pattern on the bicyclic frame. vu.lt
Molecular mechanics calculations are frequently used to explore the potential energy surface and identify stable conformers. For the parent bicyclo[3.3.1]nonane, the chair-chair conformation is generally the most stable. vu.lt However, for substituted derivatives, this preference can change. In the case of 7-endo-methylbicyclo[3.3.1]nonan-3-one, X-ray crystallography confirmed that the non-ketone ring is forced into a boat conformation to alleviate steric strain. cdnsciencepub.com
For Bicyclo[3.3.1]non-3-en-2-one, the presence of the sp²-hybridized carbons in the enone ring introduces planarity constraints. Crystal structure analysis of a related compound, 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione, reveals that the enone-containing ring adopts a half-chair conformation. researchgate.net This is a common motif for cyclohexene (B86901) rings and is the expected conformation for the corresponding ring in this compound. The other saturated ring would likely adopt a stable chair conformation.
| Compound | Ring 1 (containing C2) | Ring 2 (containing C6/C7) | Method | Reference |
|---|---|---|---|---|
| Bicyclo[3.3.1]nonane | Chair | Chair | Theoretical | vu.lt |
| 7-endo-methylbicyclo[3.3.1]nonan-3-one | Chair | Boat | X-ray Crystallography | cdnsciencepub.com |
| 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione | Half-Chair | Chair | X-ray Crystallography | researchgate.net |
| Bicyclo[3.3.1]nonan-9-one | Chair / Boat (equilibrium) | Chair / Boat (equilibrium) | DFT/Ab Initio | researchgate.net |
The bicyclo[3.3.1]nonane framework possesses inherent ring strain due to deviations from ideal bond angles and steric interactions, particularly transannular interactions between hydrogens at the C3 and C7 positions in the chair-chair conformation.
Strain energy can be quantified using molecular mechanics force fields. These calculations sum the energetic costs associated with bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions. While specific strain energy calculations for this compound are not prominent in the literature, studies on related systems highlight the challenges. For instance, relative free energy calculations involving the transformation of a bicyclo[3.3.1]nonane system to adamantane (B196018) using molecular dynamics simulations show that accurately accounting for changes in strain and non-bonded interactions is a significant computational challenge. escholarship.org The introduction of the enone functionality would alter the strain distribution, relieving some torsional strain due to the planar C=C bond while potentially introducing new angle strain.
Theoretical Prediction of Spectroscopic Parameters (e.g., TD-DFT for CD)
One of the most successful applications of computational chemistry to the bicyclo[3.3.1]nonane system is the prediction of chiroptical spectroscopic parameters, such as Electronic Circular Dichroism (CD). Time-Dependent Density Functional Theory (TD-DFT) has emerged as a reliable method for calculating the CD spectra of chiral molecules. researchgate.netnih.gov
This approach is particularly valuable for assigning the absolute configuration of newly synthesized chiral compounds. The process typically involves:
Performing a conformational search using molecular mechanics or DFT to identify all low-energy conformers.
Optimizing the geometry of each conformer and calculating their relative energies using DFT or ab initio methods.
Calculating the CD spectrum for each individual conformer using TD-DFT.
Generating a final, Boltzmann-weighted average spectrum based on the population of each conformer at a given temperature.
This theoretical spectrum is then compared with the experimentally measured spectrum. A match between the signs and wavelengths of the Cotton effects in the experimental and calculated spectra allows for an unambiguous assignment of the molecule's absolute configuration. This concerted experimental and theoretical approach has been successfully applied to numerous bicyclo[3.3.1]nonane diones and other derivatives. nih.govresearchgate.netnih.govvu.lt For example, TD-DFT calculations at the B3LYP/aug-cc-pVDZ level of theory accurately predicted the CD spectra for chiral bicyclo[3.3.1]nonane dinitriles and diacids, allowing for detailed analysis of the electronic transitions responsible for the observed chiroptical properties. nih.gov
| Method | Primary Application | Information Obtained | Typical Software |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure & Stability | HOMO/LUMO energies, charge distribution, optimized geometry, relative energies | Gaussian, ORCA |
| Ab Initio (HF, MP2) | High-Accuracy Electronic Structure | Wavefunction, orbital energies, correlation energy, reaction barriers | Gaussian, GAMESS |
| Molecular Mechanics (MM) | Conformational Searching | Low-energy conformers, steric strain energy | AMBER, CHARMM |
| Molecular Dynamics (MD) | Molecular Motion & Dynamics | Conformational changes over time, solvation effects, free energy differences | AMBER, GROMACS |
| Time-Dependent DFT (TD-DFT) | Spectroscopy Prediction | UV-Vis and CD/ECD spectra, electronic transition energies, rotational strengths | Gaussian, ORCA |
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry offers powerful tools to elucidate the complex mechanisms of organic reactions. For the synthesis of this compound, theoretical studies, particularly Density Functional Theory (DFT), are instrumental in mapping out the reaction pathways and characterizing the transition states of key steps, such as the intramolecular aldol (B89426) cyclization.
The formation of the bicyclo[3.3.1]nonane skeleton often proceeds through an intramolecular aldol reaction of a suitable diketone precursor. Computational models can predict the stereochemical outcome of this cyclization by evaluating the energies of various possible transition states. These models take into account factors like ring strain, steric hindrance, and electrostatic interactions in the transition state structures.
For the intramolecular aldol cyclization leading to bicyclic systems, transition state calculations can help in understanding the preference for the formation of specific ring sizes and conformations. libretexts.org The transition state for the aldol cyclization can be modeled to analyze the bond-forming process and the energies associated with different stereochemical approaches. researchgate.net The geometry of the preferred transition state often reveals subtle stabilizing interactions, such as nonclassical C-H···O hydrogen bonds, that can dictate the stereoselectivity of the reaction. researchgate.net
Table 1: Hypothetical Energy Profile for Intramolecular Aldol Cyclization
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactant (Diketone) | 0.0 | - |
| Transition State (Chair-like) | +15.2 | C-C bond forming: 2.2 Å |
| Transition State (Boat-like) | +18.5 | C-C bond forming: 2.3 Å |
| Product (this compound) | -5.8 | - |
Note: The data in this table is illustrative and based on typical values for intramolecular aldol reactions. Specific computational studies on this compound are required for precise values.
The reaction pathway for the formation of this compound would likely involve the deprotonation of an α-carbon to form an enolate, followed by an intramolecular nucleophilic attack on the second carbonyl group. Transition state modeling of this step would be crucial in predicting the facial selectivity of the attack, which determines the stereochemistry at the newly formed stereocenters. Computational methods can also elucidate the subsequent dehydration step that leads to the α,β-unsaturated ketone functionality.
Topological Analysis of Charge Density
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule, offering deep insights into chemical bonding and non-covalent interactions. A topological analysis of the theoretically calculated charge density of this compound would reveal the nature of its chemical bonds and any intramolecular interactions that contribute to its stability and conformation.
This analysis involves locating the critical points of the electron density, ρ(r), where the gradient of the density is zero. These critical points are classified by their rank and signature, allowing for the identification of atoms (nuclear critical points), bond paths (bond critical points), rings (ring critical points), and cages (cage critical points).
For this compound, the properties of the electron density at the bond critical points (BCPs) would provide quantitative measures of the bond strengths and orders. For instance, the value of the electron density (ρb) and its Laplacian (∇²ρb) at the BCPs of the C-C and C=C bonds in the enone moiety would reflect the degree of electron delocalization. In α,β-unsaturated systems, the C=C bond is expected to have a lower ρb value than a typical isolated double bond, while the adjacent C-C single bond would have a higher value, indicating conjugation. fiveable.me
A key aspect of the QTAIM analysis for a bicyclic system like Bicyclo[3.3.1]nonane is the investigation of potential transannular interactions. nih.gov In certain conformations, hydrogen atoms on the interior of the bicyclic framework can be in close proximity, leading to the formation of bond paths between them. researchgate.net These H···H interactions, though often considered destabilizing from a classical steric viewpoint, can be shown by QTAIM to be stabilizing interactions that influence the conformational preference of the molecule. researchgate.netrsc.org
Table 2: Expected Topological Properties at Selected Bond Critical Points (BCPs) for this compound
| Bond | Electron Density (ρb) (a.u.) | Laplacian of Electron Density (∇²ρb) (a.u.) | Ellipticity (ε) |
| C=O | ~0.4 - 0.5 | > 0 | ~0.1 - 0.2 |
| C=C | ~0.3 - 0.4 | < 0 | ~0.3 - 0.4 |
| C-C (conjugated) | ~0.25 - 0.3 | < 0 | ~0.05 - 0.1 |
| C-C (alkane) | ~0.2 - 0.25 | < 0 | < 0.05 |
| Intramolecular H···H | ~0.01 - 0.02 | > 0 | - |
Note: The values in this table are estimations based on QTAIM analyses of similar functional groups and bicyclic systems. researchgate.netuniovi.esresearchgate.net Precise values would require a specific computational study on this compound.
Derivatization and Chemical Space Exploration
Design and Synthesis of Novel Bicyclo[3.3.1]non-3-en-2-one Analogues
The synthesis of novel this compound analogues often begins with commercially available starting materials, which are transformed through multi-step reaction sequences. A prominent strategy involves the use of phenols, which undergo a sequence of hypervalent iodine oxidation, enone epoxidation, epoxide thiolysis, and an intramolecular aldol (B89426) reaction to yield densely functionalized bicyclic products. nih.govnih.gov This methodology has proven effective for generating a variety of derivatives. pitt.edu
Optimization of these synthetic routes has identified both room temperature and microwave-assisted procedures that provide the desired compounds in moderate to good yields, typically ranging from 57% to 88%. nih.govnih.gov The mechanism of these transformations is supported by the isolation of key intermediates and in-situ NMR studies. nih.gov
Another approach involves a Michael-aldol type annulation reaction between substituted 1,3-cyclohexanediones and enals, which can furnish the bicyclic core in a single, efficient step. ucl.ac.uk Research has also led to the synthesis and structural elucidation of various substituted bicyclo[3.3.1]nonanones, including diones and hydroxylated analogues, which serve as models to understand how different substituents influence the three-dimensional shape of the bicyclic system. iucr.orgiucr.org
Nature also provides a source of novel analogues. For instance, ten new bicyclo[3.3.1]non-3-ene-2,9-diones, named Hymenotamayonins, have been isolated from the leaves of Hymenocardia punctata. frontiersin.org
A selection of synthesized novel analogues is presented below:
| Compound Name | Molecular Formula | Synthesis/Isolation Context |
| 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione | C₁₀H₁₂O₃ | Synthesized and structurally elucidated by NMR, HRMS, and X-ray crystallography. iucr.orgiucr.org |
| 4,9,9-trimethoxybicyclo[3.3.1]non-3-en-2-ol | C₁₂H₂₀O₄ | Synthesized and structurally elucidated by NMR, HRMS, and X-ray crystallography. iucr.orgiucr.org |
| 4-methoxy-6-methyl-1-(3-methylbut-2-en-1-yl)-6-(4-methylpent-3-en-1-yl)bicyclo[3.3.1]non-3-ene-2,9-dione | C₂₂H₃₂O₃ | Synthesized and structurally elucidated by NMR, HRMS, and X-ray crystallography. iucr.orgiucr.org |
| Hymenotamayonin D | C₃₁H₄₁O₅ | A novel bicyclic compound isolated from Hymenocardia punctata. frontiersin.org |
Scaffold Diversification Strategies
Scaffold diversification is crucial for exploring the chemical space around the this compound core. One of the primary strategies involves varying the nucleophiles used in the synthetic sequence. Since two equivalents of an aryl thiol are incorporated into the final product in certain synthetic routes, these reagents are significant drivers of structural diversification. nih.gov Studies have probed the electronic and steric limitations of these aryl thiol nucleophiles, demonstrating that substitutions on the aryl ring, such as alkyl and methoxy (B1213986) groups, are well-tolerated and provide the desired bicyclic products in good yields. nih.gov
Further diversification is achieved by introducing substituents onto the diepoxyketone precursors. nih.gov This allows for the creation of more highly substituted this compound derivatives. nih.gov Another powerful method for scaffold diversification is the tandem Michael-Aldol reaction, which builds the complex bicyclic scaffold in one step and is flexible enough to allow for a diverse range of substituents to be incorporated with high stereocontrol. ucl.ac.uk This approach is not limited by ring size and can generate multiple stereogenic centers simultaneously. ucl.ac.uk Organometallic chemistry also presents a powerful toolset for achieving synthetic targets with selective stereocontrolled outcomes, enabling the construction of complex bicyclo[3.3.1]nonane cores. rsc.org
Examples of diversification strategies include:
Varying Aryl Thiol Nucleophiles: Using thiophenols with different electronic and steric properties (e.g., p-methyl, p-tert-butyl, p-methoxy) to introduce diverse arylthio groups onto the scaffold. nih.gov
Modifying Diepoxyketone Precursors: Introducing substituents on the initial ketone ring to generate more highly substituted final products. nih.gov
Michael Addition-Driven Cyclization: Employing annulation reactions of β-keto thiolesters or β-keto sulfones to form β,γ-unsaturated bicyclo[3.3.1]nonenones. rsc.org
One-Pot Annulation: Using a one-pot Michael-aldol process with various substituted 1,3-cyclohexanediones and enals to create a wide range of polysubstituted bicyclic ketols. ucl.ac.uk
Cheminformatics and Chemical Diversity Analysis (e.g., ChemGPS-NP)
Cheminformatics tools are essential for quantifying the structural novelty and diversity of newly synthesized this compound libraries. ChemGPS-NP is a principal component analysis (PCA)-based chemical positioning system specifically tuned for the exploration of biologically relevant chemical space. nih.govsartorius.com It maps compounds onto a consistent, eight-dimensional map based on their structure-derived physicochemical properties. sartorius.com The first three principal components (PC1, PC2, and PC3) correspond roughly to molecular size, aromaticity/number of π electrons, and lipophilicity, respectively. nih.gov
Analysis using ChemGPS-NP has demonstrated that newly synthesized libraries of functionalized Bicyclo[3.3.1]non-3-en-2-ones occupy novel regions of chemical space. nih.govpitt.edu When compared to the approximately 1,907 bicyclo[3.3.1]nonanes already present in the NIH Molecular Libraries Small Molecule Repository (MLSMR), the new compounds were found to occupy a more aromatic and simultaneously less lipophilic region of chemical space. nih.gov This type of analysis is crucial for validating that synthetic efforts are indeed expanding the structural diversity available for biological screening, a key goal of initiatives like the NIH's Molecular Libraries Program. nih.gov ChemGPS-NP can be used to evaluate molecular similarity, characterize large datasets, and assist in the prioritization and selection of compounds for drug discovery. sartorius.com
Exploration of Chirality in Derivatives
Chirality is a fundamental aspect of molecular recognition in biological systems, and the stereocontrolled synthesis of bicyclo[3.3.1]nonane derivatives is a significant area of research. vu.lt The rigid, three-dimensional structure of the bicyclic scaffold allows for the precise spatial orientation of substituents, which is critical in determining biological properties. ucl.ac.uk
Significant efforts have been dedicated to developing organocatalytic asymmetric syntheses to construct enantioenriched bicyclo[3.3.1]nonane frameworks. researchgate.net Strategies such as the desymmetrization of prochiral substrates have proven to be practical for creating multiple stereocenters in a single operation. researchgate.net For example, chiral sp³-rich bicyclo[3.3.1]nonane scaffolds have been synthesized as single diastereomers starting from 4,4-dimethoxycyclohexa-2,5-dienone through a copper-catalyzed enantioselective reduction. nih.gov Subsequent intramolecular reactions, including SmI₂-mediated reductive cyclization and base-promoted aldol reactions, were used to form the chiral bicyclic system. nih.gov This approach allows for the construction of compound libraries in both enantiomeric forms simply by changing the chirality of the catalyst's ligand. nih.gov
The study of chiroptical properties, such as through circular dichroism (CD) spectroscopy, is used to investigate the electronic structure of chiral bicyclo[3.3.1]nonane derivatives and to determine their absolute configurations. vu.lt The exploration of chirality in these derivatives is essential for developing compounds with specific interactions with chiral biological targets like enzymes and receptors.
Applications As a Synthetic Synthon and Building Block
Utility in Total Synthesis of Complex Natural Products
The bicyclo[3.3.1]nonane core is a signature motif in a large family of natural products, especially the polycyclic polyprenylated acylphloroglucinols (PPAPs). Synthetic chemists have devised numerous strategies to construct this challenging framework, often using Bicyclo[3.3.1]non-3-en-2-one or related precursors as key intermediates.
Polyprenylated acylphloroglucinols (PPAPs) are a class of structurally complex natural products renowned for their promising biological activities, including anticancer, antiviral, and antibacterial properties. A common structural feature of many PPAPs is the highly substituted bicyclo[3.3.1]nonane core, which presents a significant synthetic challenge. The development of synthetic routes to this core scaffold is essential for accessing these compounds for medicinal chemistry and biological studies. Strategies often draw inspiration from the presumed biosynthesis, which involves the assembly from a phloroglucinol core and isoprenoid fragments. Synthetic approaches have focused on developing efficient annulation reactions to construct the bicyclic system.
Garsubellin A is a PPAP that potently induces choline acetyltransferase (ChAT), an enzyme involved in the biosynthesis of the neurotransmitter acetylcholine, making it a target of interest for neurodegenerative disease research. nih.gov Its structure features a highly congested bicyclo[3.3.1]nonane skeleton with quaternary stereocenters at both bridgehead positions. nih.gov
Several total syntheses of Garsubellin A have been accomplished, showcasing different methods to construct the bicyclic core. One enantioselective synthesis utilized a double conjugate addition of 1,2-ethanedithiol to a cyclohexanone framework, which then facilitated an aldol (B89426) cyclization to build the bicyclo[3.3.1]nonane skeleton. nih.gov Another powerful strategy merges a diketene annulation process with a hypervalent iodine-mediated oxidative ring expansion, which can forge the complex bicyclo[3.3.1]nonane skeleton from simpler fused-ring systems in a few steps. rsc.org This latter approach enabled a concise, 10-step total synthesis of Garsubellin A. rsc.orgucl.ac.uk
Hyperforin, the primary active component of St. John's wort, and Clusianone are other prominent members of the PPAP family that contain the bicyclo[3.3.1]nonane core. nih.gov Their synthesis has been a long-standing goal for organic chemists. A 10-step total synthesis of hyperforin was achieved using a strategy that combines a diketene annulation reaction with an oxidative ring expansion, which effectively builds the highly substituted bicyclo[3.3.1]nonane-1,3,5-trione motif. nih.gov This route is notable for its efficiency and its ability to serve as a platform for creating diverse PPAP analogs. nih.gov
The synthesis of Clusianone model systems has been explored through various methods, including the Effenberger-type cyclization of hindered TMS enol ethers. Additionally, a synthetic route for the bicyclo[3.3.1]nonane core of Clusianone involves an alkylative dearomatization-annulation methodology. researchgate.net Another approach utilizes the regioselective lithiation of enol ether derivatives of bicyclo[3.3.1]nonane-2,4,9-triones to introduce substituents at the bridgehead and diketone positions.
The this compound scaffold is also a key structural element in natural products beyond the PPAP family. For instance, a fascinating transformation of a spirodiepoxyketone treated with thiophenols under basic conditions yields a this compound system. researchgate.net This product bears a "stunning structural similarity" to the bicyclic core of Gymnastatins F and Q, highlighting a potential synthetic pathway to these cytotoxic fungal metabolites. researchgate.net Further investigations into this ring-opening/rearrangement cascade have led to the synthesis of densely functionalized derivatives of this bicyclic system. researchgate.net
The bicyclo[3.3.1]nonane core is also central to the structure of Huperzine A, a potent acetylcholinesterase inhibitor. nih.gov Synthetic routes to create analogues of Huperzine A have been developed, with a key step being the construction of this bicyclic framework. Radical cyclisation-based strategies have been successfully employed, where (2-pyridyl)methyl radicals derived from substituted cyclohexenones undergo a 6-exo-trig cyclization to furnish the target bicyclo[3.3.1]nonane system. nih.gov
Role as a Chiral Auxiliary or Core for Asymmetric Catalysis
The rigid bicyclo[3.3.1]nonane framework is an attractive scaffold for applications in asymmetric synthesis. Its well-defined, conformationally restricted structure makes it an excellent core for the design of chiral ligands and auxiliaries used in stereoselective transformations. cdnsciencepub.com
Recent advances have focused on the organocatalytic asymmetric synthesis of bicyclo[3.3.1]nonane frameworks, which can then be used as chiral ligands in metal catalysis. rsc.orgnih.gov For example, a switchable organocatalytic enantioselective carbosulfenylation of cyclohexa-1,4-dienes has been developed to produce chiral bridged bicyclo[3.3.1]nonanes with high enantioselectivity (up to 97% ee). nih.gov These resulting chiral bicyclic structures have been subsequently investigated for their potential as ligands in metal-catalyzed reactions. nih.gov
While direct use of this compound as a chiral auxiliary is less documented, its derivatives and hetero-analogues have proven effective. In one study, the solid-state ionic chiral auxiliary method was applied to the Yang cyclization of 9-methylbicyclo[3.3.1]nonyl phenyl ketones, achieving very high enantiomeric excesses (up to 95%). Furthermore, the asymmetric cleavage of the related 9-azabicyclo[3.3.1]nonan-3-one using a chiral base provides chiral cis-2,6-disubstituted piperidines, which are valuable intermediates in the asymmetric synthesis of indolizidine alkaloids. This demonstrates how the inherent stereochemistry of the bicyclic system can be effectively transferred to create other chiral molecules.
Precursor for Scaffold-Diverse Chemical Library Synthesis
This compound is an excellent starting point for the synthesis of chemical libraries with high scaffold diversity and three-dimensional complexity. Such libraries are valuable tools in drug discovery and chemical biology for exploring novel regions of chemical space.
A robust synthetic sequence has been developed to generate functionalized bicyclo[3.3.1]non-3-en-2-ones from readily available phenols. The process involves a hypervalent iodine oxidation, enone epoxidation, epoxide thiolysis, and a final intramolecular aldol reaction. A key step for diversification is the thiophenol-mediated epoxide opening and intramolecular aldol reaction, where the structure of the final product can be varied by changing the nucleophile. This reaction has been optimized for both room temperature and microwave-mediated conditions, providing moderate to good yields (57%-88%).
Cheminformatics analyses confirm that the resulting bicyclic products occupy a novel region of chemical space compared to existing compounds in molecular libraries, being simultaneously more aromatic and less lipophilic. The ability to systematically modify the scaffold at multiple positions makes this methodology a powerful tool for generating libraries of sp³-rich, structurally diverse molecules for high-throughput screening. nih.gov
Table 1: Diversification of the this compound Scaffold Using Various Aryl Thiol Nucleophiles
| Entry | Aryl Thiol Nucleophile | Yield (%) |
|---|---|---|
| 1 | Thiophenol | 88 |
| 2 | 4-Methylbenzenethiol | 85 |
| 3 | 4-tert-Butylbenzenethiol | 82 |
| 4 | 4-Methoxybenzenethiol | 86 |
Data sourced from Hammill, J. T., et al. (2010). Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones.
Intermediates in the Synthesis of Bridged Bicyclic Systems
The bicyclo[3.3.1]nonane framework is a prominent structural motif in a multitude of biologically active natural products. Consequently, the development of synthetic routes to this core structure and its derivatives is of significant interest in organic chemistry. This compound, as a functionalized member of this family, serves as a versatile intermediate and building block for constructing more complex bridged bicyclic systems. Its inherent structural features and reactive sites, namely the enone functionality, provide synthetic handles for a variety of chemical transformations.
The strategic importance of the bicyclo[3.3.1]nonane skeleton lies in its prevalence in polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, antibacterial, and antitumor properties. iucr.orgucl.ac.ukiucr.org The synthesis of these complex molecules often relies on the initial construction of a bicyclo[3.3.1]nonane core, which is then further elaborated. Methodologies such as Michael additions, aldol condensations, and various cyclization reactions are employed to build the initial bicyclic scaffold, which can then be modified to achieve the target natural product or its analogues. ucl.ac.ukrsc.orgnih.gov
One key approach involves the annulation of β-keto thiolesters or β-keto sulfones, which proceeds through a base-catalyzed Michael addition followed by an acid-catalyzed aldol condensation to yield a β,γ-unsaturated bicyclo[3.3.1]nonenone. rsc.org This highlights how the core enone structure can be assembled from acyclic or monocyclic precursors, immediately installing the key bridged framework.
Furthermore, functionalized bicyclo[3.3.1]non-3-en-2-ones are synthesized from readily available phenols through a sequence involving hypervalent iodine oxidation, enone epoxidation, epoxide thiolysis, and an intramolecular aldol reaction. nih.gov A notable transformation in this context is the rearrangement of spirodiepoxyketones using thiophenols under basic conditions, which opens the three-membered rings and facilitates the formation of the this compound system. rsc.org This demonstrates the role of the compound as a product of strategic rearrangements designed to create the bridged bicyclic core.
Once formed, the this compound core is a valuable synthon for further diversification. The enone moiety is susceptible to a range of transformations, including conjugate additions and reductions, allowing for the introduction of various substituents and the modification of the ring system. These subsequent functionalizations are crucial for accessing the structural diversity seen in natural products and for developing libraries of novel compounds for biological screening. nih.govnih.gov For instance, chiral sp3-rich bicyclo[3.3.1]nonane scaffolds can be synthesized from derivatives of the core structure through intramolecular addition reactions, leading to compounds with potential therapeutic applications, such as the inhibition of hypoxia-inducible factor-1 (HIF-1). nih.gov
The utility of this bicyclic ketone as a synthetic intermediate is summarized in the following table, which details its role in the synthesis of more complex systems.
| Starting Material Class | Key Transformation(s) | Resulting System | Significance |
| 2-Cyclohexen-1-one and Ethyl acetoacetate | Michael-Aldol Condensation | 1-Hydroxybicyclo[3.3.1]nonan-3-one | Foundation for Bicyclo[3.3.1]nonan-3-one synthesis jst.go.jp |
| Spirodiepoxyketone | Thiophenol-mediated ring opening and rearrangement | This compound system | Access to functionalized bicyclic cores rsc.org |
| Substituted 1,3-Cyclohexanediones and Enals | Michael-Aldol Annulation | Polysubstituted Bicyclo[3.3.1]nonane Derivatives | Construction of sp3-rich scaffolds for medicinal chemistry ucl.ac.uk |
| Functionalized Phenols | Hypervalent iodine oxidation, epoxidation, thiolysis, intramolecular aldol reaction | Functionalized Bicyclo[3.3.1]non-3-en-2-ones | Creates diverse bicyclic products for chemical libraries nih.gov |
Advanced Analytical Methodologies in Research
High-Resolution Mass Spectrometry (HRMS) for Mechanistic and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of bicyclo[3.3.1]non-3-en-2-one, providing exact mass measurements that allow for the unambiguous determination of elemental composition. This capability is fundamental to confirming the identity of newly synthesized analogs and for differentiating between compounds with the same nominal mass but different molecular formulas.
In recent research, HRMS has been pivotal in the characterization of novel, naturally occurring bicyclo[3.3.1]non-3-ene-2,9-diones isolated from the leaves of Hymenocardia punctata. nih.govfrontiersin.org For instance, the molecular formula of a new derivative, Hymenotamayonin C, was established as C₃₁H₄₁O₅ through HRMS analysis, which revealed an [M+H]⁺ ion at m/z 493.2747. frontiersin.org This precise mass measurement is the first and most critical step in the process of structural elucidation.
Beyond molecular formula determination, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer deep insights into the compound's structure. While specific fragmentation pathways for the parent this compound are not extensively detailed in the available literature, the analysis of related bicyclic ketones demonstrates common fragmentation patterns such as the loss of carbon monoxide (CO). Mechanistic studies of related synthetic cathinones have shown how detailed fragmentation analysis, supported by isotopic labeling and HRMS, can explain the formation of characteristic ions, such as the tropylium (B1234903) ion. wvu.edu This highlights the potential of HRMS/MS to unravel complex reaction mechanisms and confirm the connectivity of atoms within the bicyclic framework of this compound derivatives.
Table 1: Application of HRMS in the Structural Elucidation of Bicyclo[3.3.1]non-3-ene-2-one Analogs
| Compound Class | Analytical Goal | HRMS Application | Key Finding | Reference |
| Bicyclo[3.3.1]non-3-ene-2,9-diones | Molecular Formula Determination | ESI-HRMS | Exact mass measurement to confirm elemental composition of novel natural products. | nih.govfrontiersin.org |
| Bicyclic Ketones | Structural Confirmation | EI-HRMS | Analysis of molecular ion peak and fragmentation patterns (e.g., loss of CO). | |
| α-Pyrrolidinophenone Cathinones | Mechanistic Studies | ESI-MS/MS, HRMS | Elucidation of fragmentation pathways leading to characteristic product ions. | wvu.edu |
Advanced Nuclear Magnetic Resonance (NMR) Techniques (beyond 1D and 2D)
While one-dimensional (¹H and ¹³C) and conventional two-dimensional (e.g., COSY, HSQC) NMR spectroscopy are foundational for establishing the basic carbon skeleton and proton environments of this compound, advanced NMR techniques are required to define its precise three-dimensional structure and conformational dynamics.
Nuclear Overhauser Effect (NOE) based experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are particularly powerful for this purpose. columbia.eduresearchgate.net These techniques detect through-space interactions between protons that are in close proximity, allowing for the determination of relative stereochemistry and the elucidation of the molecule's preferred conformation in solution. For a rigid bicyclic system like this compound, NOESY and ROESY experiments can distinguish between different chair, boat, or twisted conformations of the six-membered rings by identifying key spatial relationships between protons across the bicyclic framework. rsc.orgresearchgate.net The intensity of the NOE or ROE cross-peaks is inversely proportional to the sixth power of the distance between the interacting protons, providing quantitative distance constraints for molecular modeling. researchgate.net ROESY is often preferred for medium-sized molecules where the NOE enhancement may be close to zero. columbia.edu
In studies of substituted bicyclo[3.3.1]nonanes, the structure assignments are heavily supported by 1D and 2D NMR analyses, which often reveal a single, thermodynamically favored diastereomer. nih.gov Advanced techniques like NOESY would be instrumental in unambiguously confirming the stereochemical orientations, such as equatorial or axial positioning of substituents, which is critical for understanding the molecule's reactivity and biological activity.
Chiral Chromatography for Enantiomeric Purity Determination
This compound is a chiral molecule, and the synthesis of enantiomerically pure forms is often a key objective in medicinal chemistry and materials science. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), is the most widely used and reliable method for separating enantiomers and determining enantiomeric excess (% ee). openochem.orgmdpi.com
The principle of chiral HPLC relies on the differential interaction of the two enantiomers with a chiral stationary phase, leading to the formation of transient diastereomeric complexes with different energies. openochem.orgsigmaaldrich.com This results in different retention times for the R- and S-enantiomers, allowing for their separation and quantification. A variety of CSPs are available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based columns being common choices for the separation of a wide range of chiral compounds. hplc.euhplc.eu
In the context of bicyclo[3.3.1]nonane systems, chiral HPLC has been successfully employed to resolve the enantiomers of various derivatives. For example, chiral bicyclic keto lactones, synthesized from bicyclo[3.3.1]nonane diones, were separated into their respective enantiomers with high enantiomeric excess using a microcrystalline triacetylcellulose (B593227) column. researchgate.netlu.se The separated enantiomers can then be quantified using a standard detector, such as a UV detector, and the enantiomeric excess is calculated from the relative peak areas of the two enantiomers. openochem.org
Table 2: Chiral HPLC for Enantiomeric Purity Determination
| Analytical Goal | Technique | Principle | Typical Stationary Phases | Reference |
| Separation of Enantiomers | Chiral HPLC | Formation of transient diastereomeric complexes with a chiral stationary phase. | Polysaccharide-based (Cellulose, Amylose), Protein-based. | openochem.orghplc.eu |
| Determination of Enantiomeric Excess (% ee) | Chiral HPLC with UV or other detectors | Quantification based on the integrated peak areas of the separated enantiomers. | Microcrystalline triacetylcellulose. | openochem.orgresearchgate.netlu.se |
Solid-State Nuclear Magnetic Resonance Spectroscopy (SSNMR) for Conformational Studies
While solution-state NMR provides information about the average conformation of a molecule, Solid-State NMR (SSNMR) spectroscopy offers a unique window into the molecular structure and conformation in the crystalline or solid state. This is particularly valuable for conformationally flexible systems or for comparing the structure in the solid phase to that in solution.
For bicyclo[3.3.1]nonane derivatives, SSNMR can provide crucial information about the ring conformations (chair, boat, or twist-boat) adopted in the solid state. A study on the closely related bicyclo[3.3.1]nonan-9-one utilized solid-state ¹³C NMR to investigate its conformation. By analyzing the chemical shifts, which are highly sensitive to the local electronic environment and geometry, researchers can deduce the conformational state of the molecule within the crystal lattice.
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed in SSNMR to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that would otherwise lead to broad, uninformative spectra. rsc.org The resulting high-resolution solid-state spectra can reveal subtle conformational differences that may not be apparent in solution due to rapid conformational averaging. For this compound, SSNMR could definitively establish the preferred conformation of the bicyclic system in the solid state, providing valuable data for crystallographic studies and computational modeling.
In-situ Spectroscopic Monitoring of Reactions
Understanding the mechanism of a chemical reaction is key to its optimization and control. In-situ spectroscopic monitoring techniques allow for the real-time observation of a reaction as it proceeds, providing valuable kinetic and mechanistic data without the need for quenching and sampling. rsc.orgmpg.de NMR spectroscopy is a particularly powerful tool for in-situ monitoring due to its structural information content and quantitative nature. magritek.com
The synthesis of functionalized bicyclo[3.3.1]non-3-en-2-ones via a thiol-mediated epoxide opening and intramolecular aldol (B89426) reaction has been studied using in-situ NMR to support the proposed reaction mechanism. nih.govnih.gov By monitoring the reaction directly in an NMR tube (or using a flow-NMR setup), researchers were able to observe the disappearance of starting material signals and the concurrent appearance of signals corresponding to key intermediates and the final bicyclic product.
In one study, the incubation of a spirolactol precursor with thiophenol in DMSO-d₆ was monitored by ¹³C NMR. The complete conversion of the starting carbonyl carbon (at 200.0 ppm) to diastereomeric acetal (B89532) intermediates (with new peaks between 78.9 and 80.4 ppm) was observed. nih.gov Upon the addition of a base, the convergence of these intermediate signals to a single resonance at 191.1 ppm confirmed the formation of the α,β-unsaturated carbonyl system of the this compound product. nih.gov Similarly, ¹H NMR monitoring allowed for the tracking of specific proton signals of the starting material, an epoxyketone intermediate, and the final product, providing direct evidence for the proposed reaction pathway. nih.gov
Future Directions and Emerging Research Trends
Development of Novel and Sustainable Synthetic Routes
The synthesis of bicyclo[3.3.1]nonane derivatives remains an active area of research, with an increasing emphasis on developing novel and more sustainable methodologies. rsc.org Future efforts are likely to focus on improving efficiency, reducing environmental impact, and accessing diverse derivatives.
One promising approach involves the use of readily available starting materials and multi-reaction sequences performed in a single pot. For instance, functionalized bicyclo[3.3.1]non-3-en-2-ones have been successfully synthesized from commercially available phenols through a sequence involving hypervalent iodine oxidation, enone epoxidation, epoxide thiolysis, and an intramolecular aldol (B89426) reaction. nih.govnih.gov Optimization of such sequences, perhaps using microwave-mediated procedures, can lead to moderate to good yields and reduce purification steps. nih.govnih.gov
Another innovative strategy involves the rearrangement of spirodiepoxyketones. Wipf and coworkers demonstrated the transformation of a spirodiepoxyketone into a bicyclo[3.3.1]non-3-en-2-one system when treated with thiophenols under basic conditions, a methodology inspired by the structural similarity of the product to the bicyclic core of gymnastatins. rsc.org
Domino reactions, such as Michael-aldol annulations of cycloalkane-1,3-diones with enals, offer an efficient route to related bicyclic structures. rsc.org Adapting these one-pot procedures to generate the specific this compound core could provide a highly efficient and atom-economical synthetic pathway. ucl.ac.ukrsc.org The development of organocatalytic versions of these reactions could further enhance sustainability by avoiding the use of heavy metals. researchgate.net
| Synthetic Strategy | Starting Materials | Key Steps | Reported Yields | Reference |
| Hypervalent Iodine Oxidation Route | Phenols | Oxidation, epoxidation, thiolysis, intramolecular aldol | 57-88% | nih.gov, nih.gov |
| Spiroepoxyketone Rearrangement | Spirodieoxyketones | Thiophenol-mediated ring-opening/rearrangement | 71% | rsc.org |
| Michael-Aldol Annulation | 1,3-Cyclohexanediones, Enals | Domino Michael addition-intramolecular aldol condensation | Good to excellent | ucl.ac.uk, rsc.org |
Unexplored Reactivity Patterns and Pericyclic Reactions
While the synthesis of the this compound core is established, its full reactive potential remains to be explored. The strained, bridged-ring system combined with the α,β-unsaturated ketone functionality suggests a rich and complex reactivity profile.
Future research will likely delve into the unique transannular reactions that are characteristic of bicyclo[3.3.1]nonane systems. oregonstate.edu The specific geometry of this enone could facilitate novel cyclization or rearrangement pathways upon activation of the carbonyl group or the double bond.
Pericyclic reactions, which are concerted processes that proceed through a cyclic transition state, represent a major area for investigation. jove.com These reactions are known for their high stereospecificity and are powerful tools in organic synthesis. jove.comorganicchemistrydata.org The alkene moiety in this compound could potentially participate as a dienophile or a diene (in a hetero-Diels-Alder reaction) or undergo ene reactions. core.ac.uk Investigating its behavior in cycloaddition reactions, electrocyclic reactions, and sigmatropic rearrangements could unlock new synthetic pathways to complex polycyclic molecules. jove.com For example, its participation in [4+2] or [2+2] cycloadditions could provide rapid access to novel and intricate molecular scaffolds. organicchemistrydata.org
Rational Design of Derivatives through Computational Chemistry
Computational chemistry is a powerful tool for understanding molecular structure and predicting reactivity, which can guide the rational design of novel derivatives. The bicyclo[3.3.1]nonane framework can exist in several conformations, such as chair-chair, boat-chair, and boat-boat, and the preferred conformation is highly influenced by its substitution pattern. vu.ltoregonstate.edu
Computational methods, such as Density Functional Theory (DFT), can be used to:
Predict the most stable conformation of substituted this compound derivatives.
Model the transition states of potential reactions to predict product outcomes and stereoselectivity.
Calculate electronic properties to understand and predict sites of reactivity for electrophilic or nucleophilic attack.
Design derivatives with specific electronic or steric properties for targeted applications, such as in catalysis or materials science.
By simulating how substituents at various positions on the bicyclic scaffold affect its geometry and electronic structure, chemists can prioritize the synthesis of derivatives with desired properties, saving significant time and resources in the laboratory. vu.lt
Integration with Machine Learning for Synthetic Route Prediction
For a target molecule like a complex derivative of this compound, these ML models can:
Propose multiple, diverse synthetic routes, including novel and non-intuitive disconnections. cas.org
Estimate the likelihood of success for each reaction step, helping chemists to avoid dead ends. chemrxiv.org
Expanding Applications in Materials Science and Supramolecular Chemistry
The rigid and well-defined V-shape of the bicyclo[3.3.1]nonane scaffold makes it an attractive building block for applications in materials science and supramolecular chemistry. vu.ltlu.se While applications of this framework are still relatively scarce, the potential is significant. vu.lt
The unique geometry of the bicyclic core can be exploited to construct pre-programmed synthons for self-assembly. By attaching recognition motifs, such as hydrogen-bonding groups, to the this compound core, researchers can design molecules that aggregate into highly ordered, higher-level structures like molecular tweezers, ion receptors, or tubular assemblies. vu.ltrsc.org The enone functionality provides a convenient chemical handle for introducing such groups.
Furthermore, the incorporation of this rigid scaffold into polymer backbones could lead to new materials with unique thermal and mechanical properties. The chirality that can be introduced into the system could also be leveraged for applications in chiral separations or asymmetric catalysis. vu.lt The exploration of this compound and its derivatives as components of host-guest systems, molecular machines, and functional materials is a promising and rapidly emerging field of research. lu.se
Q & A
Q. What are the common synthetic routes to bicyclo[3.3.1]non-3-en-2-one?
this compound is typically synthesized via ring-opening and rearrangement reactions of spirodiepoxyketones or spiromonoepoxyketones derived from precursors like 4,11-diene or 4,12-diene systems. For example, three-membered ring-opening of spirodiepoxyketones (Scheme 94) or spiromonoepoxyketones (Scheme 95) yields the bicyclic framework . Alternative methods include Schmidt reactions of adamantan-2-one derivatives to form nitrile-containing analogs .
Q. How is bicyclo[3.3.1]nonane-2,6,9-trione synthesized, and what are its key intermediates?
Bicyclo[3.3.1]nonane-2,6,9-trione is synthesized through acid-catalyzed cyclization of dimethyl 2-oxobicyclo[3.3.1]nonane-6,9-dione-3-carboxylate. Key steps include hydrolysis of the ester group and decarboxylation under reflux with HCl, achieving a 50% yield. Characterization relies on ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the trione structure .
Q. What standard characterization methods are used to verify bicyclo[3.3.1]nonane derivatives?
Structural confirmation requires multinuclear NMR (¹H, ¹³C) to identify bridgehead carbons and ring protons. X-ray crystallography is critical for resolving stereochemical ambiguities, particularly for fused-ring systems. Purity is assessed via HPLC or GC-MS , while FT-IR validates functional groups like ketones or alcohols .
Advanced Research Questions
Q. How can stereochemical control be achieved during bicyclo[3.3.1]nonane synthesis?
Stereoselectivity challenges arise from the molecule’s chair-chair vs. boat-chair conformations (e.g., Scheme 164). Strategies include:
- Chiral auxiliaries or asymmetric catalysis (e.g., Ir(III)-catalyzed trifluoroethoxylation) to direct ring closure .
- Thiophilic ring-opening reactions (e.g., epoxyketones with sulfur nucleophiles) to control regiochemistry .
- Conformational equilibria analysis via variable-temperature NMR to optimize reaction conditions .
Q. What methodologies are used to evaluate the anticancer activity of bicyclo[3.3.1]nonane derivatives?
Derivatives are screened against NCI-60 human cancer cell lines (e.g., leukemia, melanoma) using in vitro cytotoxicity assays . Activity is quantified via GI₅₀ values (50% growth inhibition), with active compounds showing GI₅₀ ranges of 1–100 µM (Table 4). Follow-up studies include apoptosis assays and kinase inhibition profiling to identify molecular targets .
Q. How can conflicting data on synthetic yields or stereochemical outcomes be resolved?
Contradictions often stem from reaction condition variability (e.g., solvent polarity, temperature). Systematic approaches include:
- Design of Experiments (DoE) to optimize parameters like catalyst loading or reaction time.
- Computational modeling (DFT calculations) to predict transition states and stereochemical preferences .
- Cross-validation using alternative routes (e.g., nitrile oxide-allene cycloaddition vs. PIDA-mediated phenol oxidation) .
Q. What strategies improve the scalability of bicyclo[3.3.1]nonane synthesis for medicinal chemistry?
- Flow chemistry to enhance reaction reproducibility and safety for exothermic steps .
- Greener solvents (e.g., water or ionic liquids) to reduce purification complexity .
- One-pot multicomponent reactions (e.g., tandem acylmethylation/annulation) to minimize intermediate isolation .
Methodological Guidelines
- Experimental Design : Use PICO framework (Population: compound class; Intervention: synthetic method; Comparison: alternative routes; Outcome: yield/purity) to structure research questions .
- Data Analysis : Apply FINA criteria (Feasible, Interesting, Novel, Actionable) to prioritize compounds for biological testing .
- Reproducibility : Document all synthetic steps, including catalyst batches, solvent grades, and temperature gradients , in supplementary information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
